molecular formula C26H14F6N2 B15167700 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline CAS No. 647375-46-0

3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline

Cat. No.: B15167700
CAS No.: 647375-46-0
M. Wt: 468.4 g/mol
InChI Key: UCRATMNLEJHHRP-UHFFFAOYSA-N
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Description

3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline is a compound that features prominently in various fields of scientific research due to its unique chemical structure and properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques like crystallization and chromatography ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various catalysts depending on the specific substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Mechanism of Action

The mechanism by which 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The presence of trifluoromethyl groups enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline apart from similar compounds is its unique combination of the phenanthroline core with trifluoromethyl groups. This structure imparts enhanced stability, reactivity, and specificity, making it particularly valuable in applications where these properties are critical .

Properties

CAS No.

647375-46-0

Molecular Formula

C26H14F6N2

Molecular Weight

468.4 g/mol

IUPAC Name

3,8-bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline

InChI

InChI=1S/C26H14F6N2/c27-25(28,29)21-7-3-15(4-8-21)19-11-17-1-2-18-12-20(14-34-24(18)23(17)33-13-19)16-5-9-22(10-6-16)26(30,31)32/h1-14H

InChI Key

UCRATMNLEJHHRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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